molecular formula C11H11N3O3S2 B089533 Acetylsulfathiazole CAS No. 127-76-4

Acetylsulfathiazole

Cat. No. B089533
CAS RN: 127-76-4
M. Wt: 297.4 g/mol
InChI Key: KXNXWINFSDKMHD-UHFFFAOYSA-N
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Description

Acetylsulfathiazole is a derivative of sulfathiazole, which is an organosulfur compound used as a short-acting sulfa drug . It was a common oral and topical antimicrobial until less toxic alternatives were discovered . The molecular formula of Acetylsulfathiazole is C11H11N3O3S2 .


Synthesis Analysis

The synthesis of sulfathiazole derivatives has been explored in research. One study synthesized new sulfathiazole derivatives by replacing the amino group on the phenyl ring with various substituents and introducing a thiophene ring on the core scaffold of sulfathiazole . The synthesized compounds were evaluated for their in vitro antibacterial activity .


Molecular Structure Analysis

Acetylsulfathiazole contains a total of 31 bonds; 20 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 3 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 sulfonamide (thio-/dithio-), and 1 .


Physical And Chemical Properties Analysis

Acetylsulfathiazole has a molecular weight of 301.38 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, Molar Volume are not available in the search results .

Scientific Research Applications

Antibacterial Activity

Acetylsulfathiazole is a member of antibacterial sulfa drugs . It has been used to control bacterial diseases, but the development of widespread resistance has challenged its effectiveness . Recent research has focused on overcoming sulfonamide resistance and identifying new drug candidates through molecular modifications .

Synthesis of New Sulfonamides

New sulfonamides have been synthesized by replacing the amino group on the phenyl ring with various substituents and introducing a thiophene ring on the core scaffold of sulfathiazole . These new sulfonamides have shown selective effectiveness against various Staphylococcus aureus strains .

Membrane Potential Perturbation

The compounds demonstrating favourable selectivity indices were further evaluated for their membrane potential perturbation and DNA interaction properties . However, these are not supporting mechanisms for the antibacterial activities of the modified sulfathiazole derivatives .

Molecular Docking and Dynamics Simulations

The binding hypotheses within the catalytic site of Staphylococcus aureus dihydropteroate synthase, the validated target enzyme of sulfonamides, were generated via molecular docking and further dissected using molecular dynamics simulations and dynamic 3D pharmacophores .

Drug Delivery System

Sulfathiazole has been studied for its potential use in drug delivery systems . Montmorillonite, a natural, low-cost, non-toxic, biocompatible clay with a high adsorption capacity, is potentially useful as a nanocarrier to design sulfathiazole dosage forms .

Solubility Enhancement

The solubility of sulfathiazole could be enhanced by its correct adsorption in the clay interlayer space . As a result of the inclusion of sulfathiazole in the interlayer of the clay mineral, the solubility of the drug increased by 220% concerning the pristine drug .

Mechanism of Action

Acetylsulfathiazole, also known as N-(4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)acetamide, is a derivative of sulfathiazole, a short-acting sulfa drug . This compound has been used as an antimicrobial agent, and its mechanism of action is quite intriguing.

Target of Action

The primary targets of acetylsulfathiazole are various gram-positive and gram-negative pathogenic microorganisms . It acts on these bacteria by inhibiting the synthesis of folic acid, a crucial component for bacterial growth and reproduction.

Mode of Action

Acetylsulfathiazole, like other sulfa drugs, is a competitive inhibitor of bacterial dihydropteroate synthase . This enzyme is involved in the synthesis of dihydrofolic acid, a precursor of folic acid. By inhibiting this enzyme, acetylsulfathiazole prevents the production of folic acid, thereby inhibiting bacterial growth and reproduction.

Biochemical Pathways

The primary biochemical pathway affected by acetylsulfathiazole is the folic acid synthesis pathway . By inhibiting dihydropteroate synthase, acetylsulfathiazole disrupts this pathway, leading to a deficiency of folic acid in the bacteria. This deficiency hampers the synthesis of nucleotides, which are essential for DNA replication and cell division, thereby inhibiting bacterial growth.

Pharmacokinetics

The pharmacokinetics of acetylsulfathiazole involves its absorption, distribution, metabolism, and excretion (ADME). The drug is rapidly eliminated, mainly by renal excretion of unchanged sulfathiazole and metabolism to acetylsulfathiazole, with a biological half-life of 1.4 hours . It is absorbed rapidly and relatively completely following oral administration .

Result of Action

The result of acetylsulfathiazole’s action is the inhibition of bacterial growth and reproduction. By disrupting the synthesis of folic acid, it prevents the bacteria from producing the nucleotides necessary for DNA replication and cell division . This leads to a halt in bacterial growth, helping to control the infection.

Action Environment

The action of acetylsulfathiazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and hence its absorption and efficacy. Moreover, the presence of other substances in the body, such as food or other drugs, can also affect the absorption and metabolism of acetylsulfathiazole .

properties

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S2/c1-8(15)13-9-2-4-10(5-3-9)19(16,17)14-11-12-6-7-18-11/h2-7H,1H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNXWINFSDKMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40891439
Record name N4-Acetylsulfathiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203044
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Acetylsulfathiazole

CAS RN

127-76-4
Record name Acetylsulfathiazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylsulfathiazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N4-Acetylsulfathiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(thiazol-2-ylsulphamoyl)acetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.423
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Record name ACETYLSULFATHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VVR2DO782
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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